5-Isothiocyanato-2-methylpyridine
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Overview
Description
5-Isothiocyanato-2-methylpyridine: is an organic compound with the molecular formula C7H6N2S . It belongs to the class of isothiocyanates, which are known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a pyridine ring substituted with a methyl group at the 2-position.
Mechanism of Action
Target of Action
Isothiocyanates (itcs), a class of compounds to which 5-isothiocyanato-2-methylpyridine belongs, are known for their antimicrobial properties against human pathogens .
Mode of Action
Itcs are known to exhibit their bioactivity through their ability to regulate transcription factors, signaling pathways, cell cycle, and apoptosis .
Biochemical Pathways
Itcs are products of hydrolysis of glucosinolates (gsls), secondary metabolites found in plants from the brassicaceae family .
Result of Action
Itcs are known for their well-defined indirect antioxidant and antitumor properties .
Action Environment
It is known that the bioactivity of itcs can be influenced by factors such as temperature .
Biochemical Analysis
Biochemical Properties
Isothiocyanates, including 5-Isothiocyanato-2-methylpyridine, have been shown to have antimicrobial properties and their mechanism of action against human pathogens has been studied
Cellular Effects
. They have been shown to be effective against important human pathogens, including bacteria with resistant phenotypes .
Molecular Mechanism
The major mechanisms by which isothiocyanates confer protection involve induction of stress response pathways that restore the cellular redox and protein homeostasis, and contribute to resolution of inflammation
Metabolic Pathways
Isothiocyanates are derived from glucosinolate phytochemical precursors through a process of enzymatic hydrolysis
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Isothiocyanato-2-methylpyridine can be synthesized through several methods. One common approach involves the reaction of 2-methylpyridine with thiophosgene (CSCl2) in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired isothiocyanate compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more sustainable methods. For example, the use of isocyanides and elemental sulfur in the presence of catalytic amounts of amine bases has been explored. This method offers a greener alternative by avoiding the use of highly toxic reagents like thiophosgene .
Chemical Reactions Analysis
Types of Reactions: 5-Isothiocyanato-2-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of thioureas, carbamates, and dithiocarbamates, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to nucleophilic substitution.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in organic solvents like dichloromethane or ethanol at room temperature or under mild heating.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products:
Thioureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Dithiocarbamates: Formed by the reaction with thiols.
Scientific Research Applications
Chemistry: 5-Isothiocyanato-2-methylpyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and functionalized materials.
Biology and Medicine: The compound has shown potential in biological research due to its ability to modify proteins and other biomolecules. It is used in the development of enzyme inhibitors and probes for studying biological pathways.
Industry: In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its reactivity with nucleophiles makes it valuable in the synthesis of polymers and coatings.
Comparison with Similar Compounds
- Phenyl isothiocyanate
- Allyl isothiocyanate
- Benzyl isothiocyanate
- Sulforaphane
Comparison: 5-Isothiocyanato-2-methylpyridine is unique due to its pyridine ring structure, which imparts distinct chemical properties compared to other isothiocyanates. For example, sulforaphane, derived from cruciferous vegetables, is well-known for its anticancer properties, whereas this compound is more commonly used in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
5-isothiocyanato-2-methylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c1-6-2-3-7(4-8-6)9-5-10/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAODYMCMUGIBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)N=C=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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